molecular formula C15H13FN4O2S B3019110 methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893911-26-7

methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

Cat. No. B3019110
M. Wt: 332.35
InChI Key: VQGXKIZSHVRWGV-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, is a derivative of the pyrazolo[3,4-d]pyrimidin-4-yl family, which is known for its biological activities. The pyrazolo[3,4-d]pyrimidin-4-yl moiety is a common scaffold in medicinal chemistry due to its potential therapeutic applications, including herbicidal and antibacterial activities, as well as its role as an adenosine deaminase inhibitor .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-yl derivatives typically involves tandem reactions, such as aza-Wittig and annulation reactions, or condensation reactions with various reagents . For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives was synthesized using iminophosphoranes, arylisocyanate, and substituted thiophenols . The synthesis process is crucial as it allows for the introduction of different substituents, which can significantly affect the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-yl derivatives is characterized by the presence of a pyrazolopyrimidine moiety, which is often almost coplanar, indicating a strong tensile force within the ring system . This planarity might be an important factor for the biological activity of these compounds. Single-crystal X-ray diffraction analysis is commonly used to determine the crystal structure and confirm the planarity of the ring system .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-yl derivatives can undergo various chemical reactions, including domino reactions that lead to the cleavage of the substrate and the formation of substituted pyrazoles and anilines . The electrophilicity of the α-carbon atom in the CH acids used in the reactions can influence the outcome, leading to the formation of methylene bis-CH acids with the elimination of aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-yl derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are essential for determining the compound's suitability for use as a drug or herbicide. Spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure and potential reactivity of these molecules .

Relevant Case Studies

Several pyrazolo[3,4-d]pyrimidin-4-yl derivatives have been evaluated for their biological activities. For example, some derivatives have shown good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at certain dosages, indicating their potential as herbicides . Others have demonstrated antibacterial activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Additionally, certain derivatives have been found to be potent adenosine deaminase inhibitors, with one compound showing significant amelioration of bowel inflammation in an animal model of colitis . These case studies highlight the therapeutic potential of the pyrazolo[3,4-d]pyrimidin-4-yl scaffold in various applications.

Scientific Research Applications

Antitumor Activity

Research has identified derivatives of the pyrazolo[3,4-d]pyrimidin class as significant for their potential antitumor activities. Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for cytotoxic activity against several tumor cell lines. Notably, compounds featuring fluoro-substituted phenyl groups and pyrazolo[3,4-d]pyrimidin cores were found to exhibit potent antitumor activity in both in vitro and in vivo models without causing undesirable effects in mice (H. Naito et al., 2005). This suggests that the fluoro-substituted pyrazolo[3,4-d]pyrimidin derivatives, akin to methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, could hold promise in cancer research and therapy.

Antimicrobial Activity

Another area of scientific research interest is the antimicrobial potential of pyrazolo[3,4-d]pyrimidin derivatives. A study on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives showcased their preparation and evaluation for antibacterial and antifungal activities. The findings revealed that these compounds displayed significant antimicrobial activity, suggesting a potential route for developing new antimicrobial agents (C. N. Khobragade et al., 2010).

Herbicidal Activity

The pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the query compound, have been synthesized and assessed for herbicidal activity. These studies indicate that certain derivatives exhibit good inhibition activities against the growth of certain plants at low concentrations, demonstrating the versatility of this chemical class in applications beyond pharmaceuticals (Jin Luo et al., 2017).

Cognitive Impairment Treatment

A specific investigation into 3-aminopyrazolo[3,4-d]pyrimidinones revealed their utility as phosphodiesterase 1 (PDE1) inhibitors. These compounds, through systematic optimizations, have shown efficacy in vivo for the potential treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. This highlights the therapeutic potential of fluoro-substituted pyrazolo[3,4-d]pyrimidin derivatives in treating cognitive impairments (Peng Li et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential hazards to human health and the environment, and appropriate safety precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, further reactions it could be used in, and any modifications that could be made to its structure to enhance its properties or reduce its toxicity.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For a specific compound like “methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this. Alternatively, online databases such as PubMed, SciFinder, and Reaxys can also be useful resources.


properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-9(15(21)22-2)23-14-12-7-19-20(13(12)17-8-18-14)11-5-3-10(16)4-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGXKIZSHVRWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

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